molecular formula C8H11N3O3 B8731573 Methyl (4-methoxy-6-methylpyrimidin-2-yl)carbamate CAS No. 83060-43-9

Methyl (4-methoxy-6-methylpyrimidin-2-yl)carbamate

Cat. No.: B8731573
CAS No.: 83060-43-9
M. Wt: 197.19 g/mol
InChI Key: VGYWBWHGPATCBZ-UHFFFAOYSA-N
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Description

Methyl (4-methoxy-6-methylpyrimidin-2-yl)carbamate is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

83060-43-9

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

methyl N-(4-methoxy-6-methylpyrimidin-2-yl)carbamate

InChI

InChI=1S/C8H11N3O3/c1-5-4-6(13-2)10-7(9-5)11-8(12)14-3/h4H,1-3H3,(H,9,10,11,12)

InChI Key

VGYWBWHGPATCBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino-4-methoxy-6-methylpyrimidine (50 g) was added portion wise to 50% sodium hydride (42.8 g) in 1 L dry THF. After stirring for 1/2 hour, dimethyl carbonate (58.5 g) was added dropwise with cooling. The mixture was stirred under nitrogen for ~16 hours at ambient temperature. Concentrated HCl (80 ml) was added slowly and using external cooling a pot temperature of ~25° C. was maintained. Saturated aqueous NaCl (80 ml) was then added. The solvents were decanted from the precipitated solids and dried over Na2SO4. Filtering and evaporating the solvents afforded the crude material which was recrystallized from hexane. 54 g m.p. 89-92.5° C. The infrared spectrum showed characteristic absorption bonds at 3400 and 1760 cm-1.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
58.5 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 50 g of 2-amino-4-methoxy-6-methylpyrimidine in 1000 ml of tetrahydrofuran was added portionwise, under a nitrogen atmosphere, 42.8 g of 50% sodium hydride while cooling the reaction flask in an ice-water bath. After stirring one hour at 25° C., 58.5 g of dimethylcarbonate was added dropwise at 5° to 25° C. The suspension was stirred about 16 hours at ambient temperature, then 80 ml of concentrated hydrochloric acid was added dropwise while maintaining a reaction temperature of 20° to 25° C. with external ice-bath cooling. The suspension was stirred 0.5 hour, filtered, and the filtrate was dried over sodium sulfate and then concentrated in vacuo. The residue was recrystallized from hexane to yield 54 g of the title compound, m.p. 89°-92.5° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step Two
Quantity
58.5 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

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